3-(Methylsulfanyl)cyclobutan-1-ol
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Overview
Description
3-(Methylsulfanyl)cyclobutan-1-ol is a chemical compound with the molecular formula C5H10OS and a molecular weight of 118.19 g/mol. It is commonly used in research and industry for various applications due to its unique chemical properties.
Scientific Research Applications
3-(Methylsulfanyl)cyclobutan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The safety information for “3-(Methylsulfanyl)cyclobutan-1-ol” includes several hazard statements: H302, H312, H315, H318, H332, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with methylthiol in the presence of a base. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH). The reaction proceeds through the nucleophilic addition of the methylthiol to the carbonyl group of cyclobutanone, followed by reduction to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can lead to the formation of cyclobutanol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Cyclobutanol derivatives
Substitution: Functionalized cyclobutanol derivatives
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Additionally, its methylsulfanyl group can undergo oxidation and reduction, leading to the formation of reactive intermediates that participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfanyl)methylcyclobutan-1-ol
- 3-(Methylthio)cyclobutan-1-ol
Uniqueness
3-(Methylsulfanyl)cyclobutan-1-ol is unique due to its specific structural features, such as the presence of a cyclobutane ring and a methylsulfanyl group. These features confer distinct chemical reactivity and properties compared to other similar compounds. For example, the cyclobutane ring provides rigidity and strain, which can influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
3-methylsulfanylcyclobutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-7-5-2-4(6)3-5/h4-6H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFROXSEJKSZDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC(C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935995-41-7 |
Source
|
Record name | 3-(methylsulfanyl)cyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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